Xanthurenic Acid-d4

Descripción

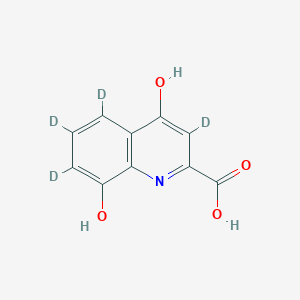

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Role of Xanthurenic Acid in Tryptophan Metabolism

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: From Biomarker to Bioactive Target

Historically dismissed as a mere excretion product or a static biomarker for Vitamin B6 (pyridoxine) deficiency, Xanthurenic Acid (XA) has emerged as a potent bioactive kynurenine with specific, druggable molecular targets.

This guide delineates the mechanistic role of XA beyond simple catabolism. It details XA's function as an mGlu2/3 receptor agonist , a sepiapterin reductase inhibitor , and a pathological agent in Type 2 Diabetes (via insulin complexation) and Malaria transmission. For drug developers, XA represents a critical node in the Kynurenine Pathway (KP) where metabolic flux determines the balance between neuroprotection, synaptic plasticity, and metabolic homeostasis.

Biochemical Genesis & Enzymatic Regulation

XA is generated from the irreversible transamination of 3-Hydroxykynurenine (3-HK) .[1] This step is governed by Kynurenine Aminotransferases (KATs).[2][3] Understanding the competition between this branch and the oxidative branch (mediated by Kynureninase) is critical for experimental modeling.

2.1 The "P5P Switch" Mechanism

The production of XA is heavily dependent on Pyridoxal-5'-Phosphate (P5P) availability.

-

Kynureninase (KYNU) : Converts 3-HK to 3-Hydroxyanthranilic acid (3-HAA). It is highly sensitive to P5P depletion.

-

Kynurenine Aminotransferases (KATs) : Convert 3-HK to XA. These are less sensitive to P5P depletion.

-

Causality: Under conditions of Vitamin B6 deficiency or stress-induced P5P depletion, KYNU activity plummets, shifting the metabolic flux toward KATs, resulting in a surge of XA production.

2.2 Pathway Visualization

The following diagram illustrates the competitive divergence at the 3-HK node.

Caption: Metabolic flux divergence at 3-Hydroxykynurenine. P5P deficiency favors the red path (XA) over the blue path (3-HAA).

Molecular Mechanisms of Action[4]

XA is not inert. It interacts with specific receptors and metal ions, driving physiological and pathological states.

3.1 Receptor Pharmacology

| Target | Interaction Type | Biological Consequence |

| mGlu2/3 Receptors | Agonist | Activation of Group II metabotropic glutamate receptors (Gi/o-coupled). Reduces cAMP; modulates glutamate release (presynaptic inhibition). Potential antipsychotic effects.[4] |

| Sepiapterin Reductase (SPR) | Inhibitor | XA binds to the active site of SPR, inhibiting the biosynthesis of Tetrahydrobiopterin (BH4) .[5][6] Reduced BH4 impairs dopamine and serotonin synthesis.[5] |

| Aryl Hydrocarbon Receptor (AhR) | Ligand | Modulates immune tolerance and xenobiotic metabolism. |

| Vesicular Glutamate Transporter (VGLUT) | Inhibitor | Inhibits vesicular uptake of glutamate, altering synaptic transmission. |

3.2 The Diabetes Mechanism: Insulin-XA Complex

XA plays a direct role in the pathology of Type 2 Diabetes.

-

Chelation: XA has high affinity for Zinc (

).[7][8] Zinc is required for the stabilization of insulin hexamers in pancreatic -

Complexation: XA forms a stable complex with insulin.[7][8] This complex is antigenically identical to insulin (detected by standard ELISA) but possesses ~49% lower biological activity .

-

Apoptosis: High levels of XA induce caspase-3 dependent apoptosis in

-cells.

Caption: Pathological mechanism of XA in diabetes: Zinc chelation, insulin inactivation, and beta-cell toxicity.

Experimental Methodologies

To study XA reliably, researchers must use validated protocols that account for its stability and matrix effects.

4.1 Quantification via LC-MS/MS

Protocol Validity: This workflow ensures separation of XA from structural isomers like Kynurenic Acid (KYNA).

-

Sample Prep: Protein precipitation is preferred over SPE for high throughput, though SPE (Strong Cation Exchange) provides cleaner extracts for tissue.

-

Internal Standard: Use

or Deuterated XA. -

Column: C18 Reverse Phase (e.g., Acquity HSS T3).

-

Mobile Phase: Acidic conditions are required to protonate the carboxylic acid for retention.

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: Acetonitrile.

-

Step-by-Step Workflow:

-

Aliquot: 50

L Plasma/Serum. -

Precipitation: Add 150

L ice-cold Methanol/Acetonitrile (1:1) containing Internal Standard. -

Vortex/Centrifuge: 10 min at 14,000 x g (

). -

Injection: 5

L supernatant. -

Detection: ESI Positive Mode. MRM Transition for XA: m/z 206.0

160.0 (loss of formate/carboxyl group).

4.2 Enzymatic Assay (KAT Activity)

To screen for KAT inhibitors targeting XA production:

-

Substrate: 3-Hydroxykynurenine (2 mM).

-

Cofactor: P5P (50

M). -

Cosubstrate:

-Ketoglutarate (10 mM). -

Buffer: Tris-HCl pH 8.0 (Physiological) or pH 9.5 (Optimal in vitro).

-

Reaction: Incubate 30-60 min at

. -

Stop: Add 10% TCA.

-

Readout: Measure XA formation via HPLC-UV (340 nm) or LC-MS.

Biological Context: Malaria Transmission

XA acts as a chemical signal for Plasmodium falciparum.[9][10][11]

-

The Trigger: When the mosquito takes a blood meal, the drop in temperature and the presence of XA (from the vector or host) triggers gametogenesis .[11][12]

-

Mechanism: XA activates a cGMP-dependent pathway in the parasite, leading to calcium release and exflagellation of male gametes.

Caption: XA signaling pathway triggering Malaria transmission in the mosquito vector.

References

-

Fazio, F. et al. (2015).[1] Xanthurenic Acid Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia.[13] Scientific Reports. Available at: [Link]

-

Haraguchi, A. et al. (2012). Xanthurenic acid is a potent inhibitor of sepiapterin reductase.[5][6] Journal of Biological Chemistry. Available at: [Link]

-

Kotake, Y. et al. (1968). Research on the mechanism of the diabetogenic activity of xanthurenic acid.[14][8] The Journal of Biochemistry.

-

Billker, O. et al. (1998).[1] Identification of xanthurenic acid as the putative inducer of malaria development in the mosquito.[9][11] Nature. Available at: [Link]

-

Oxenkrug, G.F. (2013). Insulin resistance and dysregulation of tryptophan–kynurenine and kynurenine–nicotinamide adenine dinucleotide metabolic pathways.[14][15] Molecular Neurobiology. Available at: [Link]

-

Zhu, W. et al. (2017). Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS.[16][17] Biomedical Chromatography. Available at: [Link]

Sources

- 1. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. mdpi.com [mdpi.com]

- 4. Xanthurenic Acid Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite Xanthurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. oatext.com [oatext.com]

- 9. Gametogenesis in Malaria Parasites Is Mediated by the cGMP-Dependent Protein Kinase | PLOS Biology [journals.plos.org]

- 10. Frontiers | Gametogenesis in Plasmodium: Delving Deeper to Connect the Dots [frontiersin.org]

- 11. Effect of xanthurenic acid on infectivity of Plasmodium falciparum to Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Xanthurenic Acid vs. Kynurenic Acid Metabolic Pathways

Executive Summary

This technical guide provides a rigorous analysis of the metabolic bifurcation within the Kynurenine Pathway (KP), focusing on the divergent physiological and pathological roles of Kynurenic Acid (KYNA) and Xanthurenic Acid (XA) . While both metabolites share a common origin (L-Tryptophan) and enzymatic machinery (Kynurenine Aminotransferases), they exhibit opposing biological functions.[1] KYNA acts primarily as a neuroactive NMDA receptor antagonist, whereas XA functions as a metabolic disruptor capable of chelating insulin and inhibiting tetrahydrobiopterin (BH4) biosynthesis. This guide details their biochemical architecture, mechanistic divergence, and validated protocols for their quantification in drug development.

Part 1: Biochemical Architecture & Pathway Bifurcation

The Kynurenine Pathway processes >95% of dietary tryptophan. The critical bifurcation point occurs at L-Kynurenine (KYN) , where the pathway splits into two distinct branches controlled by enzyme competition.

The Neuroprotective Branch (KYNA)

-

Enzyme: Kynurenine Aminotransferases (KATs), predominantly KAT II (AadAT) in the mammalian brain.

-

Reaction: Irreversible transamination.[4]

-

Physiological Role: Endogenous antagonist of NMDA and

7-nicotinic acetylcholine receptors; neuroprotective at physiological levels.

The Oxidative/Metabolic Branch (XA)

-

Substrate: L-Kynurenine is first hydroxylated by Kynurenine 3-monooxygenase (KMO) to form 3-Hydroxykynurenine (3-HK) .[2][3][4]

-

Enzyme: The same KAT enzymes (KAT I, II, mitochondrial KAT) act on 3-HK.

-

Reaction: Transamination of 3-HK.

-

Physiological Role: Insulin signaling modulation, metal chelation, and inhibition of BH4 synthesis.

The "Switch" Mechanism

The ratio of KYNA to XA is primarily dictated by KMO activity .

-

High KMO Activity: Shunts flux toward 3-HK

XA (and Quinolinic Acid). Associated with inflammation (IFN- -

Low KMO Activity: Accumulates L-Kynurenine, favoring KAT-mediated conversion to KYNA.[3] Associated with schizophrenia (hypoglutamatergic state).

Part 2: Mechanistic Divergence

Kynurenic Acid: The Neuromodulator

-

Target: Glycine site of the NMDA receptor (NMDAR).

-

Mechanism: Competitive antagonism.

-

Clinical Implication: Elevated KYNA levels in the prefrontal cortex are linked to cognitive deficits in Schizophrenia. Drug development focuses on KAT II inhibitors to lower KYNA and restore NMDAR function.

Xanthurenic Acid: The Metabolic Disruptor

XA exerts toxicity through unique chemical biology mechanisms distinct from receptor binding.

A. The XA-Insulin Chelate Complex

XA possesses high affinity for Zinc ions (

-

Consequence: The complex is antigenically identical to insulin but biologically impaired (approx. 49% reduced activity).[7] This creates a state of "pseudo-insulin resistance" where insulin levels appear normal/high, but glucose clearance is inefficient.

-

Beta-Cell Toxicity: XA accumulation induces caspase-3 dependent apoptosis in pancreatic

-cells.[1]

B. Sepiapterin Reductase (SPR) Inhibition

XA is a potent inhibitor of Sepiapterin Reductase (SPR) , the final enzyme in the de novo biosynthesis of Tetrahydrobiopterin (BH4).

-

Pathway: Sepiapterin

BH4.[9] -

Inhibition: XA binds to the active site of SPR.[10]

-

Downstream Effect: BH4 is an essential cofactor for Tyrosine Hydroxylase (Dopamine synthesis) and Tryptophan Hydroxylase (Serotonin synthesis).

-

Clinical Link: Chronic inflammation increases XA

Inhibits SPR

Part 3: Visualization of Pathway Logic

Figure 1: The Kynurenine Pathway Bifurcation.[3] KMO acts as the primary gatekeeper. KAT enzymes are promiscuous, catalyzing both KYN→KYNA and 3-HK→XA, making substrate availability (controlled by KMO) the determining factor for XA production.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of Kynurenine Metabolites

Objective: Simultaneous quantification of Tryptophan, KYN, KYNA, 3-HK, and XA in plasma or CSF.

Challenge: High polarity of analytes and wide dynamic range (Trp is

Materials:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m C18, 100 x 2.1 mm) or specialized PFP (Pentafluorophenyl) for better isomer separation. -

Mobile Phase A: 0.1% Formic Acid in Water (protonation of basic nitrogens).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Internal Standards:

-Tryptophan,

Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50

L of plasma/CSF. -

Add 150

L of ice-cold Acetonitrile containing Internal Standards. -

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to a glass vial. Note: Avoid plastic vials if measuring hydrophobic downstream metabolites, though less critical for polar acids.

-

-

LC Gradient:

-

Start: 2% B (Hold 1 min) to elute salts.

-

Ramp: 2% to 30% B over 6 mins (Separation of polar metabolites).

-

Wash: 95% B for 2 mins.

-

Re-equilibrate: 2% B for 3 mins.

-

-

MS/MS Detection (MRM Mode):

-

KYNA: precursor 190.1

-

XA: precursor 206.1

-

3-HK: precursor 225.1

-

Protocol B: Enzymatic Assay for KAT II Activity

Objective: Screen drug candidates for KAT II inhibition (Schizophrenia target).

-

Reaction Mix:

-

Substrate: 2 mM L-Kynurenine.

-

Cofactor: 100

M Pyridoxal-5'-phosphate (PLP). -

Co-substrate: 1 mM

-Ketoglutarate. -

Buffer: 50 mM Tris-HCl, pH 8.0 (Physiological pH favors KAT II over KAT I).

-

-

Incubation:

-

Add recombinant human KAT II enzyme (or tissue homogenate).

-

Incubate at 37°C for 30-60 minutes.

-

-

Termination:

-

Add 10% Trichloroacetic acid (TCA).

-

-

Detection:

-

Measure KYNA production via HPLC-UV (344 nm) or fluorescence (Ex 344 nm / Em 398 nm).

-

Validation: Activity must be inhibitable by BFF-122 (specific KAT II inhibitor).

-

Part 5: Therapeutic Implications & Comparison Table

| Feature | Kynurenic Acid (KYNA) | Xanthurenic Acid (XA) |

| Precursor | L-Kynurenine | 3-Hydroxykynurenine (3-HK) |

| Primary Enzyme | KAT II (Brain), KAT I/III (Periphery) | KATs (Non-specific) |

| Receptor Target | NMDA (Antagonist), | Insulin (Chelation), SPR (Enzyme Inhibition) |

| BBB Permeability | Poor (requires LAT1 transport) | Moderate/High |

| Pathology (High) | Schizophrenia (Cognitive decline) | Diabetes Type 2, Depression (via BH4) |

| Pathology (Low) | Excitotoxicity (Neurodegeneration) | Potential antioxidant loss |

| Drug Target | KAT II Inhibitors (e.g., PF-04859989) | KMO Inhibitors (prevents 3-HK/XA formation) |

Drug Development Insight

-

Targeting Schizophrenia: The goal is to reduce KYNA .[5] This is achieved by inhibiting KAT II.

-

Targeting Neurodegeneration/Diabetes: The goal is to reduce 3-HK and XA while increasing KYNA . This is achieved by inhibiting KMO. KMO inhibition blocks the toxic branch, forcing the pathway flux back toward KYN, which is then converted by KATs into neuroprotective KYNA.

References

-

Schwarcz, R., et al. (2012). "Kynurenines in the mammalian brain: when physiology meets pathology." Nature Reviews Neuroscience. Link

-

Guidetti, P., et al. (2007).[11] "Neosynthesis of kynurenic acid in the rat brain: role of kynurenine aminotransferase II." Journal of Neurochemistry. Link

-

Haruki, H., et al. (2016). "Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite Xanthurenic Acid."[10] Journal of Biological Chemistry. Link

-

Oxenkrug, G.F. (2013).[12] "Insulin resistance and dysregulation of tryptophan–kynurenine and kynurenine–nicotinamide adenine dinucleotide metabolic pathways."[7] Molecular Neurobiology. Link

-

Midttun, Ø., et al. (2009). "Simultaneous detection of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and anthranilic acid in human plasma by LC-MS/MS." Journal of Chromatography B. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. oatext.com [oatext.com]

- 7. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite Xanthurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ON THE RELATIONSHIP BETWEEN THE TWO BRANCHES OF THE KYNURENINE PATHWAY IN THE RAT BRAIN IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Xanthurenic Acid-d4 as a Stable Isotope Labeled Standard

Executive Summary

Xanthurenic Acid-d4 (XA-d4) is the deuterated isotopolog of Xanthurenic Acid (XA), a critical downstream metabolite of the kynurenine pathway of tryptophan metabolism. As a stable isotope-labeled internal standard (SIL-IS), XA-d4 is the gold standard for correcting matrix effects, recovery losses, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1]

This guide details the physicochemical properties, validated quantification protocols, and biological relevance of XA-d4, designed for researchers in metabolomics, clinical diagnostics (Vitamin B6 deficiency), and drug development (malaria transmission blocking and neuroactive metabolites).

Introduction: The Biological Imperative

Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) is formed from 3-hydroxykynurenine via kynurenine aminotransferase (KAT).[1] Under normal physiological conditions, it is a minor metabolite. However, its quantification is clinically significant for three primary reasons:

-

Vitamin B6 Deficiency Marker : In the absence of Vitamin B6 (pyridoxal 5'-phosphate), the kynureninase enzyme is impaired, shunting the pathway toward KAT and causing a massive accumulation of XA.

-

Neuroactivity : XA is a putative vesicular glutamate transporter (VGLUT) inhibitor and an agonist for Group II metabotropic glutamate receptors (mGlu2/3), linking it to schizophrenia and synaptic plasticity.[1]

-

Malaria Transmission : XA induces gametogenesis in Plasmodium falciparum within the mosquito gut, making it a target for transmission-blocking drugs.[2]

Accurate quantification of XA in plasma, urine, or brain tissue is complicated by the "matrix effect"—the suppression or enhancement of ionization by co-eluting compounds. Xanthurenic Acid-d4 solves this by behaving nearly identically to endogenous XA during extraction and chromatography but resolving distinctively in the mass spectrometer.

Physicochemical Profile: Xanthurenic Acid-d4[1][3][4][5][6][7]

The structural integrity and isotopic purity of the standard are paramount for assay reliability.

| Property | Specification |

| Chemical Name | 4,8-Dihydroxyquinoline-2-carboxylic-3,5,6,7-d4 acid |

| CAS Number | 1329611-28-0 |

| Molecular Formula | C₁₀H₃D₄NO₄ |

| Molecular Weight | 209.19 g/mol (vs. 205.17 for unlabeled XA) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in DMSO, 1M NaOH.[1][3][4] Slightly soluble in water; solubility increases in alkaline pH.[1] |

| Appearance | Yellow to greenish solid |

| Stability | Light sensitive (photosensitive degradation).[1] Hygroscopic. |

Structural Visualization

The deuterium atoms are typically located on the quinoline ring at positions 3, 5, 6, and 7. This aromatic deuteration is highly stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous solvents, unlike labile protons on hydroxyl or carboxyl groups.

Analytical Method Development (LC-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1] By spiking XA-d4 into the sample before preparation, the ratio of analyte to internal standard remains constant regardless of sample loss or ionization suppression.

Reagents and Standards Preparation

-

Stock Solution : Dissolve XA-d4 in DMSO or 0.1 M NaOH to 1 mg/mL.

-

Working Solution : Dilute with 50:50 Methanol:Water to 1 µg/mL.

-

Storage : Store stocks at -80°C in amber vials to prevent photodegradation.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but adaptable to urine.[1]

-

Aliquot : Transfer 50 µL of sample to a 1.5 mL tube.

-

Spike IS : Add 10 µL of XA-d4 Working Solution (final conc. e.g., 200 ng/mL).[5][6] Vortex .

-

Precipitate : Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid).

-

Incubate : -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge : 14,000 x g for 10 minutes at 4°C.

-

Transfer : Move supernatant to an autosampler vial.

LC-MS/MS Conditions

-

Column : C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient :

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Xanthurenic Acid (XA) | 206.1 | 132.1 | 30 | 26 | Quantifier |

| 206.1 | 160.1 | 30 | 18 | Qualifier | |

| Xanthurenic Acid-d4 | 210.1 | 164.1 | 30 | 26 | Quantifier |

Note: The transition 206→160 corresponds to the loss of HCOOH (46 Da). The transition 206→132 corresponds to a further loss of CO (28 Da). For the d4 standard, the 210→164 transition (loss of HCOOH) retains the ring deuteriums, ensuring signal integrity.

Visualizing the Workflow

Tryptophan-Kynurenine Pathway

The following diagram illustrates the metabolic position of Xanthurenic Acid, highlighting the enzyme steps relevant to B6 deficiency.

Caption: The Kynurenine Pathway.[1][7][3][8][9][10] Red arrow indicates the shunt toward Xanthurenic Acid accumulation during Vitamin B6 deficiency (impairment of Kynureninase).[1]

IDMS Quantification Workflow

This flowchart demonstrates the self-validating logic of using XA-d4.

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects and extraction losses.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity and Range

-

Curve : 0.5 ng/mL to 500 ng/mL.[1]

-

Weighting :

regression to prioritize accuracy at the lower limit of quantification (LLOQ). -

Acceptance :

.[1]

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to prove XA-d4 efficacy:

-

IS-Normalized MF : The MF of XA divided by the MF of XA-d4 should be close to 1.0 (typically 0.9–1.1), proving that the deuterated standard suppresses/enhances at the exact same rate as the analyte.

Stability Testing[1]

-

Benchtop : Stable for 4 hours at room temperature (protect from light).

-

Autosampler : Stable for 24 hours at 4°C.

-

Freeze-Thaw : Stable for 3 cycles (-80°C to RT).[1]

Handling & Storage

-

Photosensitivity : Xanthurenic acid derivatives degrade under UV light.[1] Always use amber glassware or wrap containers in aluminum foil.

-

Hygroscopicity : Store the solid standard in a desiccator at -20°C. Allow the vial to reach room temperature before opening to prevent condensation.

References

-

Sigma-Aldrich .[1][3][11] Xanthurenic acid-d4 Product Specification. Link

-

National Institutes of Health (NIH) .[1] Simultaneous determination of tryptophan and its metabolites in human plasma by LC-MS/MS. PubMed Central.[1] Link

-

US Biological . Xanthurenic Acid-d4 Technical Data Sheet. Link

-

ResearchGate . LC-MS/MS ion trees for Xanthurenic acid and fragmentation patterns. Link

-

Molnar Institute . A validated UHPLC-MS method for tryptophan metabolites. Link

Sources

- 1. Xanthurenic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite Xanthurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthurenic acid-d4 | 1329611-28-0 [sigmaaldrich.com]

Technical Guide: Xanthurenic Acid Biomarkers for Vitamin B6 Deficiency Studies

Executive Summary

While plasma Pyridoxal 5'-Phosphate (PLP) remains the static clinical standard for Vitamin B6 assessment, it often fails to capture functional intracellular deficiencies, particularly those induced by drug interactions (e.g., isoniazid, oral contraceptives) or metabolic blockages.

Xanthurenic Acid (XA) serves as a superior functional biomarker. It acts as a metabolic "spillover" product that accumulates only when the B6-dependent kynurenine pathway is impaired. This guide details the mechanistic rationale, the "Gold Standard" Tryptophan Load Test (TLT) protocol, and a validated LC-MS/MS quantification workflow for researchers and drug developers.

Mechanistic Foundation: The Kynurenine Pathway Bottleneck

To understand XA as a biomarker, one must understand the enzymatic competition that occurs during B6 deficiency.

The Metabolic Shunt

Tryptophan metabolism relies heavily on PLP-dependent enzymes. In a healthy state, 3-Hydroxykynurenine (3-HK) is converted to 3-Hydroxyanthranilic acid by Kynureninase .

-

The Critical Failure Point: Kynureninase is highly sensitive to PLP depletion. As B6 levels drop, Kynureninase activity plummets.

-

The Shunt: The accumulated substrate (3-HK) is forced into a secondary pathway driven by Kynurenine Aminotransferase (KAT) . Although KAT is also PLP-dependent, it retains activity longer than Kynureninase during deficiency, effectively shunting the flux toward the formation of Xanthurenic Acid.

Pathway Visualization

The following diagram illustrates the "bottleneck" effect that validates XA as a deficiency marker.

Caption: The Kynurenine pathway showing the diversion of 3-Hydroxykynurenine to Xanthurenic Acid when Kynureninase activity is impaired by PLP deficiency.

Experimental Protocol: The Tryptophan Load Test (TLT)

Basal urinary XA levels are often below the limit of detection in healthy individuals. To maximize sensitivity, the metabolic machinery must be stressed via the Tryptophan Load Test.

Rationale

The TLT floods the pathway with substrate. In a B6-replete subject, the enzymes process this load efficiently. In a deficient subject, the Kynureninase bottleneck causes a massive spike in urinary XA excretion.

Step-by-Step Protocol

| Phase | Action Item | Technical Specifications |

| 1. Prep | Fasting | Subject must fast for 8–10 hours (overnight) prior to dosing. |

| 2. Baseline | Voiding | Subject voids bladder immediately before dosing. Discard this sample. |

| 3. Dosing | L-Tryptophan Load | Administer 2.0 g L-Tryptophan orally dissolved in water or fruit juice. (Note: Older protocols used 5g, but 2g is now standard to avoid nausea and false positives). |

| 4. Collection | Urine Accumulation | Collect all urine for the next 24 hours . Alternative: A 6-hour post-load collection is acceptable for screening but less quantitative. |

| 5. Stabilization | Acidification | CRITICAL: Add 10-20 mL of 6M HCl to the collection container before collection starts. Target pH: < 3.0. This prevents oxidative degradation of XA. |

| 6. Aliquoting | Storage | Measure total 24h volume. Mix well. Aliquot 10 mL. Store at -80°C. |

Analytical Quantification: LC-MS/MS Workflow

While colorimetric assays (Greenberg-Golub) exist, they lack specificity. LC-MS/MS is the mandatory standard for modern drug development studies due to its ability to distinguish XA from structural isomers like Kynurenic Acid.

Method Parameters[2][3][4][5]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Internal Standard: Xanthurenic Acid-d4 (CAS 1329611-28-0).[1] Do not use surrogate standards; stable isotope dilution is required for matrix correction.

MRM Transitions

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Xanthurenic Acid | 206.1 | 132.1 | Quantifier | ~25 |

| 206.1 | 160.0 | Qualifier | ~15 | |

| XA-d4 (IS) | 210.1 | 136.1 | Quantifier | ~25 |

Sample Preparation Workflow

The following workflow minimizes matrix effects while ensuring high recovery.

Caption: Optimized "Dilute-and-Shoot" workflow for urinary Xanthurenic Acid quantification.

Data Interpretation & Reference Ranges

Reference Values (Post-2g Load)

Interpretation relies on the total excretion over 24 hours, not just concentration (mg/L), to account for urine volume variability.

-

Normal (B6 Replete): < 65 µmol/24h (approx. < 13 mg/24h)

-

Marginal Deficiency: 65 – 100 µmol/24h

-

Overt Deficiency: > 100 µmol/24h

Confounding Factors

When designing clinical trials, exclude or control for these variables:

-

Oral Contraceptives: Estrogens induce Tryptophan 2,3-dioxygenase (TDO), increasing flux through the pathway and mimicking B6 deficiency.

-

Pregnancy: Similar mechanism to contraceptives; naturally elevated XA excretion.

-

Isoniazid/Hydralazine: These drugs form complexes with PLP, creating a chemical deficiency that should be detected by this assay (valid positive).

References

-

McCormick, D. B. (2018). Vitamin B6.[2][3][4][5][6] In: Present Knowledge in Nutrition. This foundational text details the enzymatic dependence of Kynureninase on PLP.

-

Leklem, J. E. (1990). Vitamin B6: A status report. Journal of Nutrition. Defines the metabolic rationale for the Tryptophan Load Test.

-

Oxenkrug, G. F., et al. (2015).[7] Increased Plasma Levels of Xanthurenic and Kynurenic Acids in Type 2 Diabetes. Molecular Neurobiology. Validates LC-MS/MS methods for kynurenine metabolites.

-

Midttun, Ø., et al. (2009). Multianalyte quantification of vitamin B6 and B2 species in the common marmoset. Analytical Biochemistry. Provides specific MRM transitions and internal standard protocols.

-

Shane, B. (2008). Vitamin B6 status assessment. Journal of Nutrition. Establishes the <65 µmol/day threshold for urinary XA.

Sources

- 1. Xanthurenic Acid-d4 | CAS 1329611-28-0 | LGC Standards [lgcstandards.com]

- 2. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B6 | Eat For Health [eatforhealth.gov.au]

- 4. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Plasma Pyridoxal-5-Phosphate Is Inversely Associated with Systemic Markers of Inflammation in a Population of U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Plasma Levels of Xanthurenic and Kynurenic Acids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unbalanced Isomer: Xanthurenic Acid Dynamics in Schizophrenia and Bipolar Disorder

Executive Summary: The Kynurenine Dichotomy

While Kynurenic Acid (KYNA) has dominated psychiatric research as the primary "endogenous antipsychotic" target due to its NMDA receptor antagonism, its structural isomer, Xanthurenic Acid (XA) , plays a distinct and often overlooked role in the pathophysiology of Schizophrenia (SCZ) and Bipolar Disorder (BD).

Current data suggests a "Kynurenine Imbalance Hypothesis."[1][2] In SCZ and BD, the upregulation of the kynurenine pathway does not affect all metabolites equally. While KYNA is frequently elevated in the central nervous system (CNS), leading to glutamatergic hypofunction, XA levels are often paradoxically reduced in peripheral biomarkers. This reduction is critical because XA functions as a putative mGlu2/3 receptor agonist and a modulator of Vesicular Glutamate Transporters (VGLUT) .

This guide analyzes the mechanistic divergence of XA, provides validated protocols for its detection, and evaluates the therapeutic implications of manipulating the KYNA/XA ratio.

The Kynurenine Shunt: Biosynthetic Divergence

To understand XA's role, we must map its position relative to the neurotoxic and neuroprotective branches of tryptophan metabolism. Unlike KYNA, which is formed directly from Kynurenine, XA is a downstream metabolite of 3-hydroxykynurenine (3-HK) .[3]

Pathway Visualization

The following diagram illustrates the critical bifurcation at Kynurenine. Note the role of Kynurenine Aminotransferase II (KAT II) , which is promiscuous and catalyzes both the KYNA and XA formation steps, creating a competitive substrate landscape.

Figure 1: The Kynurenine Pathway Bifurcation.[3] Note that KAT II is responsible for synthesizing both the NMDA antagonist (KYNA) and the mGlu2/3 agonist (XA), but from different substrates.

Pathophysiological Mechanisms: The Synaptic Interface

XA is not merely a waste product; it is a bioactive ligand with a mechanism of action distinct from KYNA.

The mGlu2/3 and VGLUT Axis

Research indicates that XA possesses antipsychotic-like properties potentially mediated through Group II metabotropic glutamate receptors (mGlu2/3) .[3]

-

Mechanism: XA activates mGlu2/3 receptors (likely as an agonist or positive modulator).[4] These are presynaptic autoreceptors that, when activated, inhibit the excessive release of glutamate.

-

VGLUT Inhibition: At higher concentrations, XA inhibits VGLUT, preventing the loading of glutamate into synaptic vesicles.

In SCZ, where "glutamate spillover" and excitotoxicity are concerns, a deficit in XA (as seen in some patient cohorts) would impair this negative feedback loop, exacerbating hyper-glutamatergic states in specific circuits.

Figure 2: Synaptic Modulation by XA. XA exerts a dual-brake effect on glutamatergic transmission via mGlu2/3 activation and VGLUT inhibition.

Clinical Evidence: Quantitative Biomarkers

The following data summarizes meta-analytic findings comparing XA levels in patients versus healthy controls (HC).

Table 1: Comparative Metabolomics in SCZ and BD

| Metabolite | Condition | Sample Matrix | Trend vs. Control | Physiological Implication |

| Xanthurenic Acid (XA) | Schizophrenia | Serum/Plasma | ↓ Decreased | Loss of mGlu2/3 neuroprotection; potential VGLUT dysregulation [1]. |

| Xanthurenic Acid (XA) | Bipolar Disorder | Plasma | ↓ Decreased | Consistent trait factor across psychotic spectrum disorders [2].[5] |

| Kynurenic Acid (KYNA) | Schizophrenia | CSF / Brain | ↑ Increased | NMDA receptor hypofunction; cognitive deficits [3]. |

| 3-Hydroxykynurenine | SCZ / BD | Plasma | ↓ Decreased | Precursor depletion in periphery (though often neurotoxic centrally) [2]. |

Key Insight: The KYNA/XA Ratio is arguably a more potent biomarker than absolute levels.[1] In SCZ, this ratio is typically skewed towards KYNA, favoring NMDA inhibition over mGlu2/3 modulation.

Experimental Protocols

To validate XA's role or screen potential therapeutics, precise detection and enzymatic assays are required.

Protocol A: HPLC-ECD Detection of XA

Xanthurenic acid is electroactive, making High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) the gold standard for sensitivity, superior to UV detection for endogenous levels.

System Requirements:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3-5µm).

-

Detector: Coulometric or Amperometric ECD (e.g., ESA Coulochem or similar).

-

Applied Potential: Oxidation potentials typically range between +0.50V and +0.80V.

Step-by-Step Workflow:

-

Sample Preparation (Plasma/Brain Homogenate):

-

Mix 100 µL sample with 25 µL 0.2 M Perchloric Acid (HClO₄) to precipitate proteins.

-

Vortex for 30s; Centrifuge at 14,000 x g for 15 min at 4°C.

-

Filter supernatant (0.22 µm PTFE filter).

-

-

Mobile Phase Preparation:

-

Composition: 50 mM Sodium Acetate / 50 mM Citric Acid buffer (pH 3.0 - 4.0) with 2-5% Acetonitrile (v/v).

-

Add EDTA (20 mg/L) to chelate background metals.

-

Note: XA retention is highly pH-dependent due to its carboxyl and hydroxyl groups.

-

-

Analysis:

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.

-

Quantification: Calculate based on external standard curves of authentic XA (Sigma-Aldrich) ranging from 10 nM to 1000 nM.

-

Protocol B: KAT II Enzymatic Assay (XA Synthesis)

Most KAT II assays measure KYNA. To measure XA synthesis, 3-Hydroxykynurenine (3-HK) must be used as the substrate.[3]

-

Reaction Mix:

-

Substrate: 2 mM L-3-Hydroxykynurenine.

-

Co-substrate: 1 mM α-Ketoadipate (preferred amino acceptor for KAT II).

-

Cofactor: 50 µM Pyridoxal-5'-phosphate (PLP).

-

Buffer: 100 mM Tris-HCl (pH 8.0).

-

-

Incubation:

-

Add recombinant human KAT II or tissue homogenate.

-

Incubate at 37°C for 30–60 minutes.

-

-

Termination:

-

Stop reaction with 10% Trichloroacetic acid (TCA).

-

-

Detection:

-

Analyze supernatant via HPLC-ECD (as above) to quantify the conversion of 3-HK to XA.

-

Therapeutic Implications: The Drug Development Angle

The pharmaceutical industry has focused heavily on KAT II Inhibitors (e.g., PF-04859989) to reduce KYNA levels. However, the XA data presents a complication.

The Inhibitor Paradox

Since KAT II catalyzes the formation of both KYNA and XA:

-

Inhibition: Reduces KYNA (Beneficial for NMDA function) but also reduces XA (Detrimental for mGlu2/3 signaling).

-

Risk: If XA is already low in SCZ/BD patients, broad KAT II inhibition might exacerbate deficits in presynaptic glutamate regulation.

Future Directions

-

Selective Modulation: Developing allosteric modulators that shift KAT II substrate specificity towards 3-HK (increasing XA) or away from Kynurenine (decreasing KYNA).

-

Direct Agonism: Bypassing the metabolic pathway entirely by developing XA analogs that selectively target mGlu2/3 receptors without the VGLUT inhibition liabilities of high-dose XA.

References

-

Bartoli, F. et al. (2020).[2] The kynurenine pathway in bipolar disorder: a meta-analysis on the peripheral blood levels of tryptophan and related metabolites.[2] Molecular Psychiatry. Retrieved from [Link]

-

Plitman, E. et al. (2017). Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis. Schizophrenia Bulletin.[7] Retrieved from [Link]

-

Goble, G. et al. (2021). A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity.[3][8] International Journal of Molecular Sciences. Retrieved from [Link]

-

Fazio, F. et al. (2015).[3] Xanthurenic Acid Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia.[3] Scientific Reports.[3] Retrieved from [Link]

-

Neale, S.A. et al. (2013).[3] Modulation of Hippocampal Synaptic Transmission by the Kynurenine Pathway Member Xanthurenic Acid and Other VGLUT Inhibitors.[3][9] Neuropsychopharmacology.[3] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The kynurenine pathway in bipolar disorder: a meta-analysis on the peripheral blood levels of tryptophan and related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scholars@Duke publication: Metabolic dysfunctions in the kynurenine pathway, noradrenergic and purine metabolism in schizophrenia and bipolar disorders. [scholars.duke.edu]

- 6. HPLC Method for Analysis of Xanthurenic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 7. Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Hippocampal Synaptic Transmission by the Kynurenine Pathway Member Xanthurenic Acid and Other VGLUT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

xanthurenic acid-d4 chemical structure and deuteration sites

High-Precision Internal Standards for Tryptophan Metabolomics

Executive Summary

In the high-stakes arena of drug development and metabolomics, the accurate quantification of tryptophan metabolites is critical for understanding neurodegenerative diseases, diabetes, and malaria pathophysiology. Xanthurenic Acid-d4 (XA-d4) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the mass spectrometric quantification of Xanthurenic Acid (XA).

This technical guide provides a comprehensive analysis of the XA-d4 chemical structure, its specific deuteration sites, and the requisite experimental protocols to mitigate matrix effects and ensure data integrity in LC-MS/MS assays.

Part 1: Structural Characterization & Deuteration Logic

Chemical Identity

Xanthurenic acid is a quinoline-derived carboxylic acid formed via the kynurenine pathway. The "d4" designation refers to the substitution of four specific hydrogen atoms with deuterium (

-

IUPAC Name: 3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid[1][2]

-

CAS Number: 1329611-28-0 (Generic d4 form)[2]

-

Chemical Formula:

-

Exact Mass: 209.0626 Da (Protonated

)

Deuteration Sites and Stability

The stability of an internal standard depends entirely on the location of the isotopic labels. For XA-d4, the deuterium atoms are located on the carbon backbone, specifically at positions C3, C5, C6, and C7 .

-

Why these positions?

-

Non-Exchangeable: Deuterium atoms attached to carbon (C-D bonds) are chemically stable and do not exchange with solvent protons under standard LC-MS conditions.

-

Labile Protons (Avoided): The protons on the hydroxyl groups (4-OH, 8-OH) and the carboxylic acid (2-COOH) are labile. They rapidly exchange with water (

) in the mobile phase. Labeling these positions would result in a loss of the mass shift signal immediately upon dissolution.

-

Metabolic Context (Graphviz Visualization)

Xanthurenic acid is a downstream metabolite of 3-Hydroxykynurenine.[3] Understanding this pathway is essential for interpreting XA levels in biological matrices.

Figure 1: The Kynurenine Pathway highlighting the metabolic origin of Xanthurenic Acid and the logical insertion point of the XA-d4 internal standard.

Part 2: Physicochemical Properties & Isotope Effects

Key Properties Table

| Property | Xanthurenic Acid (Native) | Xanthurenic Acid-d4 (IS) | Implication for Analysis |

| Molecular Weight | 205.17 g/mol | 209.19 g/mol | +4 Da mass shift allows spectral resolution. |

| pKa (Acidic) | ~1.2 (COOH) | ~1.2 | Requires acidic mobile phase for retention. |

| Solubility | Poor in water; Soluble in DMSO/Base | Same | Critical: Dissolve stock in DMSO or 0.1M NaOH. |

| LogP | ~2.0 (pH dependent) | ~1.98 | Hydrophobic enough for C18 retention. |

The Deuterium Isotope Effect

A common misconception is that deuterated standards co-elute perfectly with their native analogs. In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds due to a smaller molar volume and lower polarizability.

-

Observation: XA-d4 typically elutes slightly earlier (0.05 – 0.1 min) than native XA.

-

Impact: While the shift is minimal, the integration window must be wide enough to capture both peaks. If the shift is too large, the IS may not effectively compensate for matrix suppression occurring at the exact retention time of the native analyte.

Part 3: Experimental Protocol (LC-MS/MS)

Reagent Preparation

Expert Insight: Xanthurenic acid is notoriously difficult to dissolve in neutral aqueous solutions. Attempting to dissolve it directly in water results in suspension, leading to erratic calibration curves.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of XA-d4 in 1 mL of DMSO (Dimethyl sulfoxide). Alternatively, use 0.1 M NaOH, but DMSO is preferred for stability.

-

Working Solution: Dilute the stock with 50:50 Methanol:Water (containing 0.1% Formic Acid) to reach a concentration of 100 ng/mL.

-

Storage: Store at -20°C in amber glass vials (light sensitive).

Sample Preparation (Protein Precipitation)

This protocol minimizes matrix effects while ensuring high recovery.

-

Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

-

Spike: Add 10 µL of XA-d4 Working Solution (Internal Standard).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Why Acid? Acidification breaks protein binding and ensures XA is in its protonated, soluble form.

-

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to an LC vial.

LC-MS/MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (ESI+). Note: XA ionizes well in positive mode due to the quinoline nitrogen.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Xanthurenic Acid | 206.1 | 160.1 | 20 |

| Xanthurenic Acid-d4 | 210.1 | 164.1 | 20 |

Note: The transition 206 -> 160 corresponds to the loss of the carboxylic acid group (COOH).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of Xanthurenic Acid using XA-d4.

Part 4: Quality Control & Troubleshooting

Isotopic Purity & Cross-Talk

Commercial XA-d4 standards are typically >98% isotopic purity. However, "cross-talk" can occur:

-

M+0 Contribution: Does the XA-d4 standard contain traces of native XA (d0)?

-

Test: Inject a high concentration of XA-d4 only. Monitor the XA transition (206->160). If a peak appears, this is contamination that will skew low-level quantification.

-

-

M+4 Contribution: Does native XA contribute to the d4 channel?

-

Test: Inject a high concentration of native XA. Monitor the d4 transition (210->164). This is rare due to the +4 Da mass difference, which is well beyond the natural isotopic envelope of carbon-13.

-

Back-Exchange

Avoid storing XA-d4 in unbuffered water for extended periods at high temperatures. While C-D bonds are stable, extreme pH or enzymatic activity (if not fully precipitated) could theoretically degrade the molecule, though spontaneous H/D exchange at C3/5/6/7 is negligible under standard storage conditions.

References

-

LGC Standards. Xanthurenic Acid-d4 Chemical Data and CAS Information. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5699, Xanthurenic Acid. Retrieved from .

-

Sadzuka, Y., et al. (2017). Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from .

-

Wang, S., et al. (2025).[4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from .

-

Cayman Chemical. Xanthurenic Acid Product Information and Solubility Data. Retrieved from .

Sources

- 1. 3,5,6,7-Tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid; Xanthurenic acid-d4; Xanthurenic acid 3,5,6,7-D4; 4,8-Dihydroxy-2-quinolinecarboxylic-3,5,6,7-d4 acid; 4,8-Dihydroxy-3,5,6,7-d4-quinaldic acid; 8-Hydroxykynurenic acid-d4 | C10H7NO4 | CID 71753000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthurenic Acid-d4 | CAS 1329611-28-0 | LGC Standards [lgcstandards.com]

- 3. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthurenic Acid | C10H7NO4 | CID 5699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Endogenous Xanthurenic Acid in Human Serum

Executive Summary

Xanthurenic acid (XA) is a downstream metabolite of the kynurenine pathway of tryptophan catabolism.[1][2][3] Historically utilized as a urinary biomarker for Vitamin B6 status (the "Xanthurenic Acid Index"), modern metabolomics has repositioned XA as a bioactive serum analyte with implications in insulin resistance, neuroprotection, and immune regulation.

This guide provides a technical deep-dive into the endogenous levels of XA in human serum, the enzymatic mechanics governing its production, and the rigorous LC-MS/MS protocols required for its accurate quantitation.

Mechanistic Biochemistry: The "B6 Switch"

To understand serum levels, one must understand the production bottleneck. XA is produced from 3-Hydroxykynurenine (3-HK) via the enzyme Kynurenine Aminotransferase (KAT) .[2][3][4] However, 3-HK is also the substrate for Kynureninase (KYNU), which converts it to 3-Hydroxyanthranilic acid.

The Critical Mechanism: Both KAT and KYNU require Pyridoxal 5'-phosphate (PLP/Vitamin B6) as a cofactor. However, KYNU has a significantly lower binding affinity for PLP than KAT does.

-

In B6 Sufficiency: KYNU is active; the pathway proceeds towards NAD+ synthesis.

-

In B6 Deficiency: KYNU loses activity first. 3-HK accumulates and is shunted laterally by the still-active KAT into Xanthurenic Acid.[4] This "spillover" effect causes the massive elevations seen in B6 deficiency.

Diagram 1: The Xanthurenic Acid Shunt (Kynurenine Pathway)

This diagram illustrates the competitive enzymatic divergence controlling XA production.

Caption: The metabolic bifurcation at 3-Hydroxykynurenine. B6 deficiency preferentially inhibits Kynureninase, shunting flux toward Xanthurenic Acid.

Endogenous Reference Ranges

Serum XA levels are significantly lower than urinary levels due to efficient renal clearance. Values vary by analytical method, but LC-MS/MS provides the most specific quantification.

Table 1: Human Serum Xanthurenic Acid Concentrations

| Population / Condition | Mean Concentration | Range / SD | Method | Significance |

| Healthy Controls | ~10 - 30 nM | 0.4 – 6.0 ng/mL | LC-MS/MS | Baseline physiological tone. |

| Type 2 Diabetes | ~45 - 60 nM | Elevated | LC-MS/MS | XA may form insulin-XA complexes, reducing insulin sensitivity. |

| Vitamin B6 Deficiency | > 100 nM | Highly Elevated | HPLC-Fluor | Functional marker of intracellular PLP depletion. |

| Schizophrenia | < 10 nM | Reduced | LC-MS/MS | Potential downregulation of KAT II activity or altered turnover. |

| Preeclampsia | Elevated | Variable | HPLC | Associated with placental tryptophan degradation dysregulation. |

Note: 1 nM XA ≈ 0.205 ng/mL. Always verify units when comparing literature.

Technical Protocol: LC-MS/MS Quantitation

Quantifying endogenous XA is challenging due to its polarity, light sensitivity, and isomerism with Kynurenic Acid (KA). The following protocol prioritizes stability and specificity.

Pre-Analytical Considerations

-

Sample Matrix: Serum or Plasma (EDTA).

-

Stability: XA is light-sensitive. Samples must be processed in amber tubes or low-light conditions.

-

Storage: Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.

Sample Preparation (Protein Precipitation)

Solid Phase Extraction (SPE) yields cleaner samples, but Protein Precipitation (PP) is preferred for high-throughput clinical research if matrix effects are managed via Internal Standards (IS).

-

Aliquot: Transfer 100 µL of serum into an amber microcentrifuge tube.

-

Internal Standard: Add 10 µL of Xanthurenic Acid-d4 (100 nM in methanol). Crucial: Do not use surrogate analogs; isotopic dilution is required to correct for matrix suppression.

-

Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

-

Why: The acid helps stabilize XA and improves solubility.

-

-

Vortex & Incubate: Vortex for 30s; incubate at -20°C for 20 mins.

-

Centrifuge: 14,000 x g for 10 mins at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Plastic adsorption can occur with low concentrations.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. XA typically elutes earlier than Kynurenic Acid due to the hydroxyl group.

-

Ionization: ESI Positive Mode (ESI+).

MRM Transitions:

-

Target (XA): m/z 206.1 → 160.0 (Quantifier), 206.1 → 132.0 (Qualifier).

-

IS (XA-d4): m/z 210.1 → 164.0.

Diagram 2: Analytical Workflow (LC-MS/MS)

Caption: Optimized workflow for XA quantitation using isotope-dilution LC-MS/MS.

Clinical & Research Implications

The Diabetes Link (The Insulin-XA Complex)

Research by Oxenkrug and others suggests XA is not merely a waste product. Structurally, XA can chelate insulin.

-

Mechanism: XA binds to insulin, forming a complex that is antigenically identical but biologically inactive (40% reduction in activity).

-

Relevance: Elevated XA in Type 2 Diabetes may exacerbate insulin resistance, creating a vicious cycle where hyperglycemia stresses the kynurenine pathway, producing more XA, which further inhibits insulin.

Neurological Biomarker

While Kynurenic Acid is neuroprotective (NMDA antagonist) and Quinolinic Acid is neurotoxic (NMDA agonist), XA acts as a putative Glu2/3 receptor agonist .

-

Schizophrenia: Patients often exhibit reduced serum XA. This contrasts with the "Kynurenic Acid Hypothesis" (elevated KYNA in schizophrenia), suggesting a specific dysregulation in the KAT II enzyme branch or transport mechanisms in these patients.

References

-

Midttun, Ø., et al. (2009). "Multianalyte quantification of the kynurenine pathway metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry." Analytical Biochemistry. Link

-

Oxenkrug, G. F. (2013). "Insulin resistance and dysregulation of tryptophan-kynurenine and kynurenine-nicotinamide adenine dinucleotide metabolic pathways." Molecular Neurobiology. Link

-

Ulvik, A., et al. (2013). "Biological variation of the kynurenine pathway metabolites in plasma of healthy adults." Clinical Chemistry. Link

-

Cero, C., et al. (2021). "UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients." International Journal of Molecular Sciences. Link

-

Schwarcz, R., et al. (2017).[3] "Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects." Neuroscience. Link

Sources

- 1. Tetrahydrobiopterin Biosynthesis as a Potential Target of the Kynurenine Pathway Metabolite Xanthurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

Technical Whitepaper: Xanthurenic Acid as a Novel Allosteric Agonist for Group II mGlu Receptors

Executive Summary

For decades, the kynurenine pathway (KP) was viewed primarily through the lens of kynurenic acid (an NMDA receptor antagonist) and quinolinic acid (an NMDA receptor agonist). However, recent investigations have identified Xanthurenic Acid (XA) —previously considered a minor metabolite—as a potent, specific activator of Group II metabotropic glutamate receptors (mGlu2 and mGlu3 ).

This guide dissects the interaction between XA and mGlu2/3 receptors.[1][2][3] Unlike classical orthosteric agonists (e.g., glutamate, LY379268), XA exhibits a unique pharmacological profile: it activates the receptor and inhibits cAMP accumulation but binds to a site distinct from the glutamate orthosteric pocket. This "non-orthosteric agonism" presents a breakthrough potential for treating schizophrenia, where XA levels are chronically depleted.

Molecular Mechanism of Action

The Binding Paradox

Xanthurenic acid challenges the traditional "lock-and-key" model of mGluR activation.

-

Activation: XA activates mGlu2 and mGlu3 receptors in heterologous systems (HEK293 cells), driving Gi/o-mediated signaling.

-

Binding Site: Radioligand binding studies using [³H]-XA reveal high-affinity binding to mGlu2/3-expressing membranes.[3] However, this binding is not displaced by orthosteric antagonists (e.g., LY341495) or agonists (e.g., DCG-IV).

Signaling Pathway

Upon binding, XA induces a conformational change in the mGlu2/3 dimer, leading to:

-

G-Protein Coupling: Recruitment of Gαi/o proteins.

-

Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

-

Second Messenger: Rapid reduction in intracellular cAMP levels.

-

Downstream Effects: Modulation of PKA activity and subsequent regulation of presynaptic glutamate release (LTD).

Visualization: The Signaling Cascade

Figure 1: Signal transduction pathway of Xanthurenic Acid via mGlu2/3 receptors, highlighting the Gαi-mediated inhibition of cAMP.

Physiological & Clinical Relevance

The Schizophrenia Link

Research indicates that serum XA levels are significantly lower in patients with schizophrenia compared to healthy controls.[4] This suggests a "hypoglutamatergic" state driven by insufficient mGlu2/3 activation.

-

Biomarker Potential: XA serves as a trait marker for the disorder.[2]

-

Therapeutic Window: Restoring XA levels or using XA mimetics could correct the excitation/inhibition imbalance in the prefrontal cortex.

Comparative Pharmacology

| Feature | Xanthurenic Acid (XA) | Kynurenic Acid (KYNA) | Glutamate |

| Primary Target | mGlu2 / mGlu3 | NMDA / α7nAChR | iGluRs / mGluRs |

| Mode of Action | Allosteric Agonist | Antagonist | Orthosteric Agonist |

| Effect on cAMP | Decrease (Gi/o) | No direct effect | Decrease (via mGlu2/3) |

| Clinical Context | Reduced in Schizophrenia | Elevated in Schizophrenia | Dysregulated |

Experimental Protocols (The "How-To")

As an application scientist, reproducibility is paramount. The following protocols are designed to validate XA activity using self-verifying controls.

Protocol A: Functional cAMP Inhibition Assay

Objective: Quantify XA-mediated activation of mGlu2 receptors via cAMP suppression.

Prerequisites:

-

Cell Line: HEK293 stably expressing human mGlu2 (HEK-mGlu2).

-

Reagents: Forskolin (10 µM), IBMX (0.5 mM), Xanthurenic Acid (Sigma-Aldrich), LY341495 (antagonist control).

-

Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Workflow:

-

Cell Seeding: Plate HEK-mGlu2 cells (2,000 cells/well) in 384-well low-volume plates. Incubate overnight.

-

Pre-Incubation (Antagonist Check):

-

Group A: Buffer only.

-

Group B: Add LY341495 (1 µM) to verify receptor specificity. Incubate 15 min at RT.

-

-

Stimulation:

-

Prepare Stimulation Buffer: HBSS + 0.5 mM IBMX (to block PDE) + 10 µM Forskolin.

-

Add XA dose-response series (0.1 µM to 100 µM) in Stimulation Buffer.

-

Apply to cells and incubate for 30 minutes at RT.

-

-

Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

-

Data Analysis:

-

Calculate HTRF Ratio (665nm/620nm).

-

Normalize to "Forskolin Only" (0% inhibition) and "Buffer Only" (100% inhibition).

-

Success Criteria: XA should produce a dose-dependent decrease in cAMP signal (IC50 ≈ 10 µM), which is fully reversed by LY341495 in Group B.

-

Protocol B: [³H]-Xanthurenic Acid Binding Assay

Objective: Confirm specific binding to mGlu2/3 membranes.

Workflow:

-

Membrane Prep: Harvest HEK-mGlu2 cells; homogenize in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation:

-

Mix 20 µg membrane protein with 10 nM [³H]-XA.

-

Non-Specific Binding (NSB): Include 1 mM cold XA in parallel wells.

-

Orthosteric Control: Include 100 µM Glutamate or LY341495 in separate wells.

-

-

Equilibrium: Incubate for 60 min at 4°C (to reduce enzymatic degradation).

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation.

-

Validation:

-

Specific Binding = Total Binding - NSB.

-

Crucial Check: Glutamate and LY341495 should NOT displace [³H]-XA, confirming the non-orthosteric site.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the cAMP functional inhibition assay.

References

-

Fazio, F., et al. (2015). Xanthurenic Acid Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia.[2] Scientific Reports. [Link]

-

Neale, S. A., et al. (2013). Modulation of hippocampal synaptic transmission by the kynurenine pathway metabolite xanthurenic acid. Neuropharmacology.[3][4][5] [Link]

-

Fazio, F., et al. (2017). Cinnabarinic acid and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors.[1][3][4] Neuropharmacology.[3][4][5] [Link]

-

Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. [Link]

-

Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Xanthurenic Acid Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Group II metabotropic glutamate receptor (mGlu2 and mGlu3 ) roles in thalamic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Xanthurenic Acid-d4 Internal Standard Preparation for Metabolomics

[1]

Abstract & Scope

Xanthurenic acid (XA) is a critical downstream metabolite of the kynurenine pathway, serving as a functional biomarker for Vitamin B6 deficiency, tryptophan catabolism dysregulation, and malaria pathophysiology. However, its quantification in biological matrices (plasma, urine, tissue) is notoriously difficult due to significant matrix effects and poor solubility in standard organic solvents.[1]

This guide provides a definitive protocol for the preparation, handling, and LC-MS/MS application of Xanthurenic Acid-d4 (XA-d4) .[1] Unlike generic internal standard (IS) protocols, this document addresses the specific physicochemical limitations of XA—specifically its insolubility in neutral organic solvents and its tendency to precipitate during acidic protein precipitation.

Physicochemical Context & Mechanism

To ensure data integrity, one must understand why the protocol is designed this way. XA is a quinoline carboxylic acid.[1] Its solubility is pH-dependent; it is insoluble in water and ethanol but dissolves readily in high pH (NaOH) or aprotic polar solvents (DMSO).[1]

Table 1: Compound Specifications

| Feature | Xanthurenic Acid (Analyte) | Xanthurenic Acid-d4 (Internal Standard) |

| CAS Registry | 59-00-7 | N/A (Isotope specific) |

| Formula | C₁₀H₇NO₄ | C₁₀H₃D₄NO₄ |

| MW | 205.17 g/mol | 209.19 g/mol |

| pKa Values | ~3.1 (COOH), ~9.6 (Phenolic OH) | Similar |

| Solubility | DMSO, 0.1M NaOH | DMSO, 0.1M NaOH |

| Stability | Light Sensitive (Protect from UV) | Light Sensitive |

The "Matrix Effect" Justification

In ESI-MS/MS, co-eluting phospholipids often suppress the ionization of XA.[1] An analogue IS (e.g., Kynurenic acid) will not co-elute perfectly and will experience different suppression.[1] XA-d4 co-elutes with XA, experiencing the exact same ionization environment, mathematically cancelling out the suppression effects during quantification.

Experimental Workflow Diagrams

Figure 1: Kynurenine Pathway Context

Visualizing the metabolic position of XA to understand potential interferences.

Caption: XA is formed via transamination of 3-Hydroxykynurenine.[1][2][3][4] Note the structural similarity to Kynurenic Acid (KA), a common isobaric interference.

Detailed Protocols

Protocol A: Primary Stock Solution Preparation (1 mg/mL)

Critical Warning: Do not attempt to dissolve XA-d4 directly in Methanol or Acetonitrile.[1] It will not dissolve completely, leading to quantitation errors.[1]

-

Weighing: Accurately weigh 1.0 mg of XA-d4 powder into a 1.5 mL amber glass vial (protect from light).

-

Solvent Selection:

-

Option A (Recommended for Stability): Add 1.0 mL of DMSO (Dimethyl sulfoxide).[1]

-

Option B (Alternative): Add 1.0 mL of 0.1 M NaOH .

-

-

Dissolution: Vortex for 1 minute. Sonicate for 5 minutes at room temperature. Ensure no particulate matter remains.[1]

-

Storage: Store at -20°C (DMSO stock is stable for 6 months; NaOH stock for <1 month).

Protocol B: Working Internal Standard (WIS) Preparation

This step bridges the high-concentration stock to the biological sample.[1]

-

Target Concentration: 1,000 ng/mL (or 500 ng/mL depending on instrument sensitivity).

-

Diluent: 50:50 Methanol:Water (v/v).[1]

-

Note: Once dissolved in DMSO, XA-d4 can be diluted into aqueous organic mixtures without precipitation, provided the concentration is low (<10 µg/mL).[1]

-

-

Procedure:

Protocol C: Sample Processing (Protein Precipitation)

This protocol uses the "Pre-Extraction Spike" method to correct for recovery losses.[1]

-

Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of WIS (XA-d4) . Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Methanol with 1% Formic Acid .

-

Why Formic Acid? Acidification helps dissociate XA from plasma proteins (albumin), improving recovery.[1]

-

-

Extract: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 100 µL of supernatant to an LC vial containing 100 µL of Water (0.1% Formic Acid).

LC-MS/MS Method Parameters

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.[1] Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Table 2: MRM Transitions (Optimized)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| XA (d0) | 206.0 | 160.0 | 30 | 20 | Quantifier |

| XA (d0) | 206.0 | 132.0 | 30 | 32 | Qualifier |

| XA-d4 | 210.0 | 164.0 | 30 | 20 | Quantifier |

| XA-d4 | 210.0 | 136.0 | 30 | 32 | Qualifier |

Note: The transition 206->160 corresponds to the loss of HCOOH (formic acid moiety).[1] The d4 label is typically on the quinoline ring, so the mass shift (+4) is retained in the fragment.

Figure 2: Analytical Workflow Logic

A self-validating loop for ensuring method robustness.

Caption: The workflow emphasizes spiking BEFORE protein precipitation to account for extraction efficiency losses.

Validation & Troubleshooting

Linearity & Calibration

Construct a calibration curve (e.g., 1 – 1000 ng/mL) in surrogate matrix (e.g., PBS with BSA) or stripped plasma.

-

Acceptance Criteria: r² > 0.99.

-

Calculation: Plot (Area_Analyte / Area_IS) vs. Concentration.

Common Pitfalls

-

Peak Tailing: XA contains a basic nitrogen and a carboxylic acid.[1] It can interact with silanols.[1]

-

Fix: Use a High Strength Silica (HSS) column or ensure adequate ionic strength (Formic acid/Ammonium formate) in mobile phase.[1]

-

-

Signal Drift: If the IS signal drops over a long run, it indicates source contamination or matrix buildup.[1]

-

Fix: Use a divert valve to send the first 1 minute (salts) and the wash phase (phospholipids) to waste.

-

-

Isobaric Interference: Kynurenic acid (MW 189) is close but distinct. However, 8-Methoxykynurenic acid (if present) could interfere.[1] Good chromatographic separation is essential.[1]

References

-

Human Metabolome Database (HMDB). Metabocard for Xanthurenic acid (HMDB0000881). [Link][1]

-

Zhu, W., et al. (2017). Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS.[1] Biomedical Chromatography.[1] [Link]

-

Midttun, Ø., et al. (2009). Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry.[1] Clinical Chemistry.[1] [Link]

Sources

- 1. Xanthurenic Acid | C10H7NO4 | CID 5699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthurenic Acid | Endogenous Metabolite | GluR | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Note: High-Specificity Solid Phase Extraction of Xanthurenic Acid from Human Urine

Topic: Solid Phase Extraction (SPE) Methods for Xanthurenic Acid in Urine Content Type: Application Note & Protocol Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Abstract

Xanthurenic acid (XA), a downstream metabolite of the kynurenine pathway, serves as a critical biomarker for vitamin B6 deficiency, tryptophan metabolism dysregulation, and potential neuroactive signaling.[1] Its quantification in urine is complicated by high polarity, structural similarity to other kynurenines, and significant matrix interference. This guide details two validated Solid Phase Extraction (SPE) protocols—Mixed-Mode Anion Exchange (MAX) for maximum specificity and Hydrophilic-Lipophilic Balance (HLB) for rapid profiling—enabling precise LC-MS/MS and HPLC-FLD analysis.

Introduction & Biological Context

The Kynurenine Pathway and Xanthurenic Acid

Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) is produced from 3-hydroxykynurenine via kynurenine aminotransferase (KAT).[2] Under normal physiological conditions, this pathway is minor; however, vitamin B6 deficiency or upregulation of indoleamine 2,3-dioxygenase (IDO) shifts flux toward XA accumulation.

Recent studies implicate XA not merely as a waste product but as a putative neurotransmitter acting on Group II metabotropic glutamate receptors (mGlu2/3), making its precise quantification essential for neuropsychiatric drug development.

Physicochemical Challenges in Extraction

Developing an SPE method for XA requires navigating its complex ionization behavior:

-

Strong Acidic pKa (~1.2): The carboxylic acid group deprotonates at very low pH.

-

Basic pKa (~5.8): The quinoline nitrogen and hydroxyls introduce zwitterionic character.

-

Solubility: Poor in neutral water; soluble in alkaline or highly acidic conditions.

These properties dictate that pH control is the single most critical variable in recovery.

Figure 1: Simplified Kynurenine Pathway highlighting the enzymatic production of Xanthurenic Acid.

Methodological Considerations: Sorbent Selection

Why Mixed-Mode (MAX) is Superior

While reversed-phase (HLB/C18) can retain XA, the urine matrix contains high concentrations of neutral interferences (creatinine, urea). Mixed-Mode Anion Exchange (MAX) sorbents utilize a dual retention mechanism:

-

Hydrophobic interaction with the aromatic quinoline ring.

-

Ionic interaction between the sorbent's quaternary amine (+) and XA's carboxylate (-).